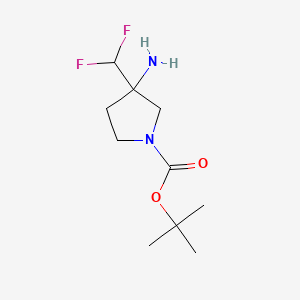![molecular formula C8H10FNO2 B13590313 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of spiro compounds, which are cyclic compounds that include two rings sharing a single atom, typically a carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves multiple steps, starting with the preparation of the core tricyclic structure. One common method involves the reaction of a suitable precursor with hydrazide to form a cyclic carbamate . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
科学研究应用
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules.
相似化合物的比较
Similar Compounds
3-Oxa-5-azatricyclo[4.4.0.02,7]decan-4-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Phenyl-3-oxa-5-azatricyclo[4.4.0.02,7]decan-4-one:
Uniqueness
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is unique due to the presence of the fluorine atom, which significantly impacts its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H10FNO2 |
|---|---|
分子量 |
171.17 g/mol |
IUPAC 名称 |
2-fluoro-3-oxa-5-azatricyclo[6.1.1.01,5]decan-4-one |
InChI |
InChI=1S/C8H10FNO2/c9-6-8-3-5(4-8)1-2-10(8)7(11)12-6/h5-6H,1-4H2 |
InChI 键 |
AQJIDXXFDGINCE-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=O)OC(C23CC1C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


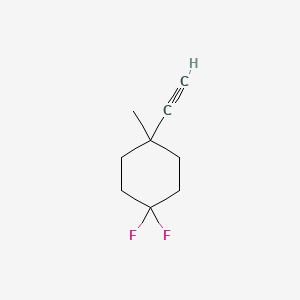
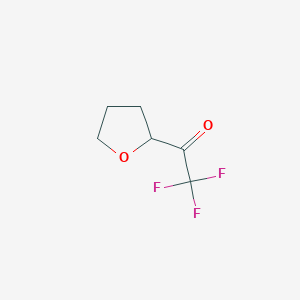
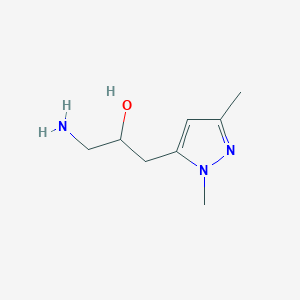
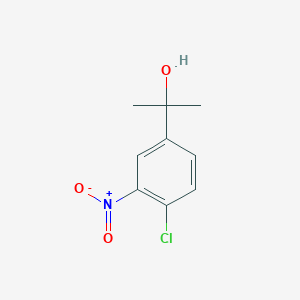
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
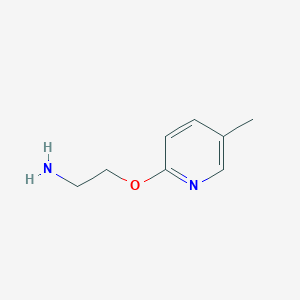
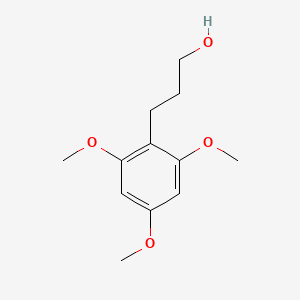
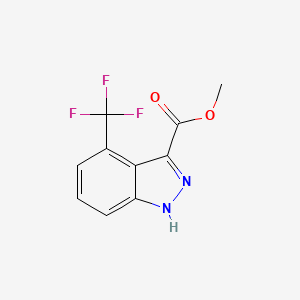
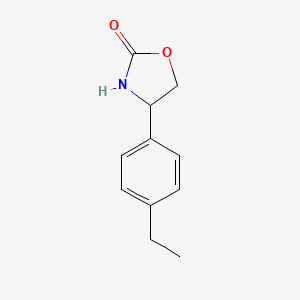
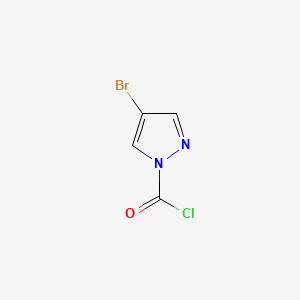
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
